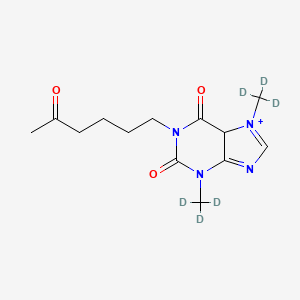

3,7-dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione

Übersicht

Beschreibung

Pentoxifylline-d6 is intended for use as an internal standard for the quantification of pentoxifylline by GC- or LC-MS. Pentoxifylline is a hemorrheologic agent. It increases the deformability of washed isolated human erythrocytes when used at a concentration of 100 µM. Pentoxifylline (1, 2, and 3 mM) inhibits ADP-induced platelet aggregation in isolated human whole blood. It inhibits thrombus formation induced by ADP in a hamster cheek pouch model when administered at doses of 5, 10, and 20 mg/kg. Formulations containing pentoxifylline have been used in the treatment of intermittent claudication.

Biologische Aktivität

3,7-Dihydro-3,7-di(methyl-d3)-1-(5-oxohexyl)-1H-purine-2,6-dione, commonly known as Pentoxifylline-d6, is a derivative of the well-known drug pentoxifylline. This compound is primarily utilized in research settings to study its biological effects and mechanisms of action. Pentoxifylline has been recognized for its potential therapeutic applications in improving blood flow and modulating immune responses.

- Molecular Formula : C13H12D6N4O3

- Molecular Weight : 284.3 g/mol

- CAS Number : 1185879-03-1

- Solubility : Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), PBS (pH 7.2) (1 mg/ml) .

Pentoxifylline acts primarily by:

- Increasing Erythrocyte Flexibility : This effect enhances blood flow by reducing blood viscosity, which is particularly beneficial in patients with peripheral arterial disease (PAD).

- Inhibiting Platelet Aggregation : By preventing platelets from clumping together, pentoxifylline reduces the risk of thrombosis.

- Modulating Immune Activity : It has been shown to suppress neutrophil activation and reduce inflammatory responses .

Biological Activity

Pentoxifylline exhibits various biological activities that contribute to its therapeutic effects:

1. Cardiovascular Effects

- Improves microcirculation by enhancing the flexibility of red blood cells.

- Reduces plasma fibrinogen levels, which decreases blood viscosity .

2. Anti-inflammatory Properties

- Suppresses the production of pro-inflammatory cytokines.

- Inhibits leukocyte adhesion and migration to sites of inflammation .

3. Antioxidant Activity

- Exhibits scavenging properties against free radicals, contributing to its protective effects on tissues during ischemic events .

Pharmacokinetics

The pharmacokinetics of pentoxifylline reveal important insights into its absorption and metabolism:

- Elimination Half-life : Ranges from 0.39 to 0.84 hours for pentoxifylline; its metabolites have longer half-lives between 0.96 and 1.61 hours.

- Metabolism : The compound undergoes extensive hepatic metabolism, yielding several metabolites with varying biological activities .

Case Studies and Research Findings

Several studies have investigated the effects of pentoxifylline in clinical settings:

Case Study 1: Peripheral Arterial Disease

A study involving patients with PAD demonstrated that treatment with pentoxifylline significantly improved walking distances and reduced symptoms of claudication. The mechanism was attributed to enhanced blood flow and reduced blood viscosity.

Case Study 2: Chronic Heart Failure

Research indicated that pentoxifylline could improve hemodynamic parameters in patients with chronic heart failure by enhancing cardiac output and reducing systemic vascular resistance .

Data Summary Table

| Biological Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Increased Erythrocyte Flexibility | Reduces blood viscosity | Improves symptoms in PAD |

| Inhibition of Platelet Aggregation | Prevents thrombosis | Reduces risk of cardiovascular events |

| Modulation of Immune Response | Suppresses inflammation | Beneficial in chronic inflammatory conditions |

| Antioxidant Effects | Scavenges free radicals | Protects tissues during ischemia |

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Pentoxifylline is primarily known for its use as a hemorrheologic agent that improves blood flow by reducing blood viscosity. This property makes it useful in treating conditions such as intermittent claudication and peripheral vascular disease. The deuterated variant, Pentoxifylline-d6, serves as an internal standard in pharmacokinetic studies to quantify the concentration of Pentoxifylline in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) .

Key Pharmacological Effects:

- Increased Erythrocyte Deformability: At concentrations around 100 µM, Pentoxifylline enhances the deformability of red blood cells, which can improve microcirculation .

- Inhibition of Platelet Aggregation: Studies have shown that Pentoxifylline can inhibit ADP-induced platelet aggregation in human blood, suggesting its potential in preventing thrombus formation .

Analytical Chemistry

Pentoxifylline-d6 is extensively used as a reference standard in the quantification of Pentoxifylline due to its stable isotopic composition. The incorporation of deuterium allows for more accurate differentiation between the labeled and unlabeled compounds during mass spectrometric analysis.

Analytical Applications:

- Internal Standardization: By using Pentoxifylline-d6 as an internal standard, researchers can achieve higher accuracy and precision in their analytical results when determining the concentration of Pentoxifylline in various matrices .

- Stability Studies: The stability of Pentoxifylline-d6 over extended periods (≥4 years at -20°C) makes it suitable for long-term studies .

Structural Studies

Recent crystallographic studies have shed light on the molecular structure and interactions of Pentoxifylline. The compound's ability to form cocrystals with other substances (e.g., 4-hydroxybenzoic acid) highlights its potential for developing new formulations with improved solubility and bioavailability .

Crystallographic Insights:

- Hydrogen Bonding: The crystal structure reveals multiple hydrogen-bonding interactions that stabilize the cocrystal formation, which could be leveraged to design better drug delivery systems .

-

Erythrocyte Deformability Study:

A study conducted on isolated human erythrocytes demonstrated that treatment with Pentoxifylline significantly increased cell deformability compared to untreated controls. This effect was quantified using flow cytometry techniques. -

Quantitative Analysis in Clinical Samples:

In a clinical trial assessing the pharmacokinetics of Pentoxifylline, researchers utilized Pentoxifylline-d6 to accurately measure drug levels in plasma samples collected over time, leading to improved understanding of its absorption and elimination profiles.

Eigenschaften

IUPAC Name |

1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)-5H-purin-7-ium-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8,10H,4-7H2,1-3H3/q+1/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZHJDUQMYELJQ-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=NC=[N+](C2C(=O)N(C1=O)CCCCC(=O)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N4O3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.